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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-
Cyanine5.5 (Sulfo-Cy5.5), a bright and photostable far-red fluorescent dye. The procedure
described utilizes an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5.5, which efficiently reacts
with primary amines on proteins to form stable amide bonds. This method is widely applicable
for preparing fluorescently labeled proteins for various downstream applications, including in
vivo imaging, flow cytometry, and fluorescence microscopy.

Principle of the Reaction

The labeling chemistry is based on the reaction of the Sulfo-Cyanine5.5 NHS ester with primary
amino groups (-NH2) present on the protein.[1][2] These primary amines are found at the N-
terminus of polypeptide chains and on the side chains of lysine residues.[1][3] The reaction is
highly efficient at an alkaline pH (typically 8.3-9.0), where the amino groups are deprotonated
and thus more nucleophilic.[1][2][4][5] The sulfonated nature of the Sulfo-Cy5.5 dye enhances
its water solubility, making it suitable for labeling sensitive proteins in agueous environments.[6]

[7]

Quantitative Data Summary

The efficiency and degree of labeling are influenced by several factors, including protein
concentration, dye-to-protein molar ratio, and reaction conditions. The following table
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summarizes the key quantitative parameters for successful protein labeling with Sulfo-
Cyanine5.5 NHS ester.
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Parameter

Recommended Range

Notes

Protein Concentration

2 -10 mg/mL

Higher protein concentrations
generally lead to more efficient
labeling.[4][5][8]
Concentrations below 2 mg/mL
may significantly reduce

conjugation efficiency.[5]

Reaction Buffer pH

8.3-9.0

Optimal pH for the reaction of
NHS esters with primary
amines.[1][2][4][5] Common
buffers include 0.1 M sodium
bicarbonate or phosphate
buffer.[1][2] Buffers containing
primary amines (e.g., Tris,
glycine) must be avoided.[1][5]
[9]

Dye-to-Protein Molar Excess

5:1to 20:1

This ratio should be optimized
for each specific protein and
application.[1] A common
starting point is a 10:1 molar
ratio.[9][10]

Reaction Temperature

Room Temperature or 37°C

Incubation at room
temperature is common.[2]
Some protocols suggest 37°C

for 1 hour.

Reaction Time

60 minutes to overnight

A 60-minute incubation is often
sufficient.[9][11][10] Longer
incubation times (e.g.,
overnight on ice) can also be
used.[2]

Dye Stock Solution

10 mM in anhydrous DMSO or
DMF

The dye should be dissolved
immediately before use.[2][4]
[5][9] Extended storage of the
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dye stock solution can reduce
its activity.[5]

Experimental Protocol

This protocol provides a step-by-step guide for labeling a protein with Sulfo-Cyanine5.5 NHS
ester.

Materials and Reagents

o Protein to be labeled (in an amine-free buffer such as PBS)

Sulfo-Cyanine5.5 NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.5[1][2]

Purification column (e.g., Sephadex G-25)[9]

Storage Buffer (e.g., PBS, pH 7.2-7.4)[5]

Experimental Workflow Diagram

2. Prepare Dye Stock Solution
(10 mM in anhydrous DMSO)

3. Mix Protein and Dye
(5:1 to 20:1 molar excess of dye)

ore Labeled Protein

1. Prepare Protein Solution
(2-10 mg/mL in amine-free buffer, pH 8.5)

Click to download full resolution via product page

Caption: Workflow for protein labeling with Sulfo-Cyanine5.5 NHS ester.
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Step-by-Step Procedure

a

. Protein Preparation

Dissolve the protein in an amine-free buffer such as 1X phosphate-buffered saline (PBS) at a
pH of 7.2-7.4.[5]

If the protein solution contains amine-containing buffers (e.g., Tris or glycine) or stabilizers
like BSA, it must be purified by dialysis or a desalting column against PBS.[5]

Adjust the protein concentration to 2-10 mg/mL.[5][8]

Adjust the pH of the protein solution to 8.5 + 0.5 using 1 M sodium bicarbonate or a similar
alkaline buffer.[5][9]

. Dye Preparation
Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening.

Add the appropriate amount of anhydrous DMSO to the vial to create a 10 mM stock
solution.[5][9]

Vortex the vial until the dye is completely dissolved. This solution should be prepared fresh
and used promptly.[5]

. Conjugation Reaction

Calculate the volume of the dye stock solution needed to achieve the desired molar excess.
A starting point of a 10:1 molar ratio of dye to protein is recommended.[5][9]

Slowly add the calculated volume of the Sulfo-Cyanine5.5 NHS ester stock solution to the
protein solution while gently vortexing.[9][12]

Incubate the reaction mixture for 60 minutes at room temperature or 37°C, protected from
light.[9][11]

. Purification of the Labeled Protein
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After incubation, the unreacted dye and byproducts must be removed from the labeled
protein.

The most common method for purification is size-exclusion chromatography using a
desalting column (e.g., Sephadex G-25).[1][3][9]

Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.2-7.4).[1][9]

Apply the reaction mixture to the column and collect the fractions containing the labeled
protein, which will elute first. The smaller, unconjugated dye molecules will be retained on the
column and elute later.

Characterization and Storage

a. Determination of the Degree of Labeling (DOL) The DOL, or the average number of dye

molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum
absorbance wavelength of Sulfo-Cyanine5.5 (~675 nm, Amax).

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the
protein and the dye. An optimal DOL for most antibodies is typically between 2 and 10.[5]

. Storage of the Labeled Protein

Store the purified protein conjugate at 4°C for short-term storage or at -20°C for long-term
storage.[11]

For enhanced stability, a carrier protein such as 0.1% bovine serum albumin (BSA) can be
added.[11] Protect the conjugate from light.[11]

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Low Labeling Efficiency

Protein concentration is too

low.

Concentrate the protein to >2

mg/mL.

pH of the reaction is not

optimal.

Ensure the reaction buffer pH
is between 8.3 and 9.0.[1][5]

Presence of primary amines in
the buffer.

Dialyze the protein against an
amine-free buffer like PBS.[1]

[5]

Hydrolyzed/inactive NHS ester.

Prepare the dye stock solution
immediately before use in
anhydrous DMSO.[5][12]

Protein Precipitation

High degree of labeling.

Reduce the molar excess of
the dye in the reaction to
achieve a lower DOL.[1][13]

Use of organic solvent that

denatures the protein.

Ensure the volume of
DMSO/DMF is minimal,
typically less than 10% of the

total reaction volume.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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